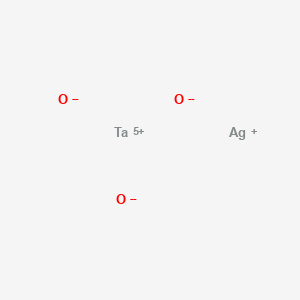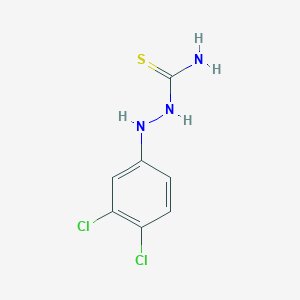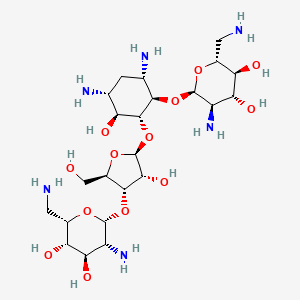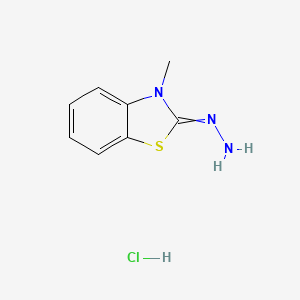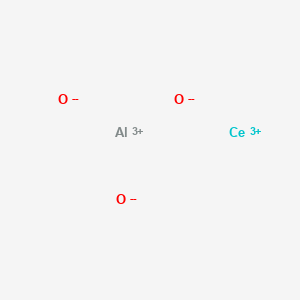
Niobium tin
Descripción general
Descripción
Niobium tin (Nb3Sn) is a superconducting material that has gained significant attention in the field of scientific research due to its unique properties. It is a compound of niobium and tin that exhibits superconductivity at a temperature of 18 K (-255°C). The high critical temperature of Nb3Sn makes it an ideal candidate for various scientific applications, including particle accelerators, magnetic resonance imaging (MRI), and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
Nanostructured Niobium-based Oxides in Energy Storage : Nanostructured niobium-based oxides, such as TiNb2O7 and Nb2O5, are significant materials for batteries, supercapacitors, and fuel cells. They offer high potential windows to prevent lithium dendrite formation and exhibit rich redox chemistry, which is beneficial for electrode materials in these applications (Yan et al., 2016).
Niobium Tin in High Field Magnet Applications : Niobium tin conductors have been used in high field magnets for applications in fusion, high-energy physics, MRI, and NMR. Different types of niobium-tin conductors are developed for specific applications, with variations in current density, loss material, and cost (Gregory et al., 2008).
Superconducting Applications of Niobium Alloys : Niobium alloys containing tin or titanium are primary materials in superconducting applications due to their significant properties (Webster, 1984).
Advancements in Superconducting Radio Frequency (SRF) Accelerator Cavities : Niobium-3 Tin (Nb3Sn) is a promising material for SRF accelerator cavities, capable of achieving higher quality factors, higher temperature operation, and potentially higher accelerating gradients compared to conventional niobium (Porter et al., 2018).
Cytotoxicity and Corrosion Resistance in Biomedical Applications : Niobium-based alloys, such as titanium-niobium (TiNb), show promising results in terms of cytocompatibility and corrosion resistance, making them potential alternatives to nickel-titanium (NiTi) alloys in biomedical applications (McMahon et al., 2012).
Electrocatalyst Applications : Tin oxide and niobium-doped tin oxide are explored as alternative electrocatalyst support materials, potentially addressing carbon corrosion issues in polymer electrolyte fuel cell (PEFC) cathodes (Tsukatsune et al., 2014).
Propiedades
IUPAC Name |
niobium;tin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nb.Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSMVPYGGLPWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nb].[Sn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NbSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721344 | |
| Record name | lambda~2~-Stannane--niobium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Niobium tin | |
CAS RN |
12035-04-0, 37297-07-7 | |
| Record name | Niobium, compd. with tin (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | lambda~2~-Stannane--niobium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




